REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:17]([O:19]C)=[O:18])=[C:6]([CH:8](C(OC)=O)[C:9]([O:11]C)=[O:10])[CH:7]=1>Cl>[C:9]([CH2:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[C:17]([OH:19])=[O:18])([OH:11])=[O:10]
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Name
|
dimethyl [5-fluoro-2-(methoxycarbonyl)phenyl]malonate
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Quantity
|
1.8 g
|
Type
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reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C(=O)OC)C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
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Details
|
the subtitle compound collected as a white solid by filtration (1.0 g)
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |